An In-depth Technical Guide to the Physical Properties of 2-Amino-4-cyanopyridine
An In-depth Technical Guide to the Physical Properties of 2-Amino-4-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-cyanopyridine, a heterocyclic aromatic compound, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its structural motif is of significant interest in medicinal chemistry, particularly in the development of antagonists for metabotropic glutamate receptors (mGluRs), which are implicated in a range of central nervous system (CNS) disorders.[1] This technical guide provides a comprehensive overview of the physical properties of 2-Amino-4-cyanopyridine, detailed experimental protocols for their determination, and an exploration of its role as an mGluR2 antagonist.
Core Physical Properties
The fundamental physical characteristics of 2-Amino-4-cyanopyridine are summarized in the tables below, providing a quick reference for researchers.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅N₃ | [2] |
| Molecular Weight | 119.12 g/mol | [3] |
| Appearance | Cream to yellow to brown crystals or powder | [2] |
| CAS Number | 42182-27-4 | [2][3] |
Physicochemical Properties
| Property | Value | Source(s) |
| Melting Point | 146-152 °C | [4][5] |
| Boiling Point (Predicted) | 297.7 ± 20.0 °C | [5][6] |
| Solubility | Slightly soluble in water | [4] |
| pKa (Predicted) | 3.93 ± 0.11 | [5][6] |
Experimental Protocols
Detailed methodologies for the determination of key physical and spectral properties of 2-Amino-4-cyanopyridine are outlined below. These protocols are generalized and may require optimization based on available laboratory equipment and specific sample characteristics.
Synthesis of 2-Amino-4-cyanopyridine
Two common methods for the synthesis of 2-Amino-4-cyanopyridine are presented below.
Method 1: Reduction of 2-nitro-4-cyanopyridine [1]
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In a 250 mL four-necked reaction flask equipped with a reflux condenser and a mechanical stirrer, add reduced iron powder (8.54 g, 0.15 mol), acetic acid (1.1 mL, 0.02 mol), and 100 mL of water.
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Heat the mixture to reflux for 15 minutes.
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Cool the mixture to 85°C and slowly add 2-nitro-4-cyanopyridine (10.9 g, 0.06 mol). The reaction is exothermic.
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After the addition is complete, heat the mixture to reflux for 1 hour.
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Monitor the reaction completion using Thin Layer Chromatography (TLC).
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Cool the reaction mixture to room temperature and filter to remove the iron residue.
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Wash the residue with water and combine the filtrates.
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To prevent oxidation of the product, add a small amount of an antioxidant (e.g., 0.2 g of sodium sulfite) to the filtrate.
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Evaporate the solvent under reduced pressure to obtain the crude 2-Amino-4-cyanopyridine as a white powder.
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The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.
Method 2: Ammonolysis of 2-chloro-4-cyanopyridine [1]
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In a 500 mL round-bottom flask, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.
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Saturate the solution with ammonia gas or add a concentrated solution of ammonia in ethanol.
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Heat the reaction mixture at 60°C for 24 hours in a sealed vessel. The mixture will gradually turn orange-yellow.
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After the reaction is complete, cool the mixture and remove the excess ammonia and ethanol by rotary evaporation at approximately 35-40°C.
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The resulting product is 2-Amino-4-cyanopyridine hydrochloride. To obtain the free base, dissolve the hydrochloride salt in deionized water.
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Adjust the pH of the solution to approximately 11 by adding solid sodium hydroxide.
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Extract the aqueous solution three times with a suitable organic solvent, such as isopropanol.
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Combine the organic layers and remove the solvent by rotary evaporation to yield 2-Amino-4-cyanopyridine.
Determination of Melting Point
The melting point of 2-Amino-4-cyanopyridine can be determined using a standard melting point apparatus.
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Finely powder a small amount of the crystalline 2-Amino-4-cyanopyridine.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block at a rate of 10-20 °C/min initially.
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Observe the sample closely. The temperature at which the first drop of liquid appears is the beginning of the melting range.
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Continue heating and record the temperature at which the entire sample has melted; this is the end of the melting range.
-
For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the previously observed melting range.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (Proton NMR):
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Dissolve 5-10 mg of 2-Amino-4-cyanopyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
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Acquire the 1H NMR spectrum according to the instrument's standard operating procedures.
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Expected Chemical Shifts: The aromatic protons on the pyridine ring are expected to appear in the region of δ 7.0-8.5 ppm. The protons of the amino group will likely appear as a broad singlet, and its chemical shift can be solvent and concentration-dependent.
-
-
13C NMR (Carbon-13 NMR):
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Prepare a more concentrated sample, typically 20-50 mg of 2-Amino-4-cyanopyridine in 0.6-0.7 mL of a deuterated solvent.
-
Acquire the 13C NMR spectrum. Longer acquisition times may be necessary due to the low natural abundance of 13C.
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Expected Chemical Shifts: The carbon atoms of the pyridine ring are expected in the aromatic region (δ 100-160 ppm). The carbon of the nitrile group (C≡N) will appear in a distinct region, typically around δ 115-125 ppm.
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Infrared (IR) Spectroscopy
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Prepare the sample using one of the following methods:
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KBr Pellet: Mix a small amount of finely ground 2-Amino-4-cyanopyridine (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film: Dissolve a small amount of the compound in a volatile solvent. Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Place the sample in the IR spectrometer and acquire the spectrum.
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Expected Characteristic Absorptions:
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N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C≡N stretching: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.
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C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring.
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N-H bending: A band in the region of 1590-1650 cm⁻¹.
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Biological Context and Signaling Pathway
As an antagonist of the metabotropic glutamate receptor 2 (mGluR2), 2-Amino-4-cyanopyridine has the potential to modulate glutamatergic neurotransmission. mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] By blocking this receptor, an mGluR2 antagonist like 2-Amino-4-cyanopyridine can prevent this inhibitory effect, thereby increasing neuronal excitability.
The following diagram illustrates the general signaling pathway of mGluR2 and the point of intervention for an antagonist.
Experimental Workflow: mGluR2 Antagonist Assay
A common experimental workflow to evaluate the antagonist activity of a compound like 2-Amino-4-cyanopyridine at the mGluR2 receptor involves measuring changes in intracellular cAMP levels in a cell line expressing the receptor.
Conclusion
This technical guide provides a detailed overview of the physical properties of 2-Amino-4-cyanopyridine, catering to the needs of researchers and professionals in drug development. The tabulated data offers a quick and accessible reference, while the detailed experimental protocols provide a solid foundation for the characterization of this and similar compounds. The inclusion of the mGluR2 signaling pathway and a typical antagonist assay workflow highlights the biological relevance of 2-Amino-4-cyanopyridine and provides a practical context for its application in pharmacological research. Further experimental determination of the predicted physical properties and detailed spectroscopic analysis will continue to enhance our understanding of this important chemical entity.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. What are mGluR2 antagonists and how do they work? [synapse.patsnap.com]
